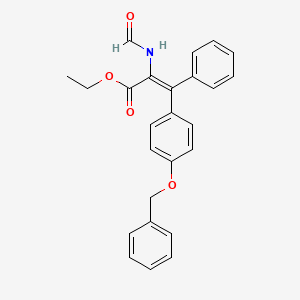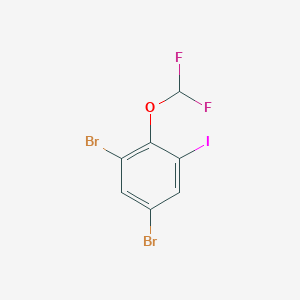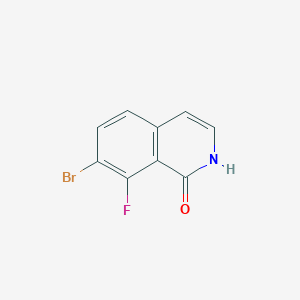
7-Bromo-8-fluoroisoquinolin-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Bromo-8-fluoroisoquinolin-1-ol is a heterocyclic aromatic compound that belongs to the isoquinoline family Isoquinolines are known for their diverse biological activities and are often used as building blocks in the synthesis of pharmaceuticals and other bioactive molecules
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-8-fluoroisoquinolin-1-ol typically involves the bromination and fluorination of isoquinoline derivatives. One common method is the bromination of 8-hydroxyquinoline using N-bromosuccinimide (NBS) in chloroform, followed by fluorination with a suitable fluorinating agent . The reaction conditions often require controlled temperatures and the use of solvents like tetrahydrofuran (THF) and water.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and fluorination processes using automated reactors and continuous flow systems. These methods ensure high yields and purity of the final product, making it suitable for various applications in pharmaceuticals and materials science.
Análisis De Reacciones Químicas
Types of Reactions: 7-Bromo-8-fluoroisoquinolin-1-ol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it to dihydroisoquinoline derivatives.
Substitution: Halogen substitution reactions can replace the bromine or fluorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products:
Aplicaciones Científicas De Investigación
7-Bromo-8-fluoroisoquinolin-1-ol has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Mecanismo De Acción
The mechanism of action of 7-Bromo-8-fluoroisoquinolin-1-ol involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular receptors, modulating their signaling pathways and leading to various biological effects. The presence of bromine and fluorine atoms enhances its binding affinity and specificity towards these targets .
Comparación Con Compuestos Similares
- 7-Bromo-6-fluoroisoquinolin-1-ol
- 8-Bromo-6-fluoroisoquinolin-1-ol
- 7-Fluoro-4-(diethylamino-1-methylbutylamino)quinoline (Fluoroquine)
- Mefloquine
Comparison: Compared to other similar compounds, 7-Bromo-8-fluoroisoquinolin-1-ol exhibits unique properties due to the specific positioning of the bromine and fluorine atomsFor example, fluoroquine and mefloquine are known for their antimalarial activity, while this compound has broader applications in medicinal chemistry and materials science .
Propiedades
Fórmula molecular |
C9H5BrFNO |
|---|---|
Peso molecular |
242.04 g/mol |
Nombre IUPAC |
7-bromo-8-fluoro-2H-isoquinolin-1-one |
InChI |
InChI=1S/C9H5BrFNO/c10-6-2-1-5-3-4-12-9(13)7(5)8(6)11/h1-4H,(H,12,13) |
Clave InChI |
ZMLCWUWITFVYDT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C2=C1C=CNC2=O)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Oxazolidinecarboxylic acid, 4-[2-(diethoxyphosphinyl)ethenyl]-2,2-dimethyl-, 1,1-dimethylethyl ester, (4R)-](/img/structure/B14040217.png)
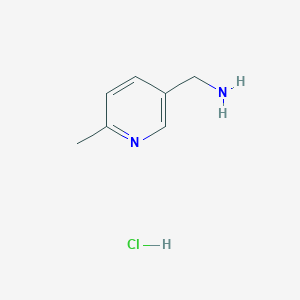
![5-Benzyl-3A-methylhexahydro-1H-furo[3,4-C]pyrrol-1-one](/img/structure/B14040234.png)
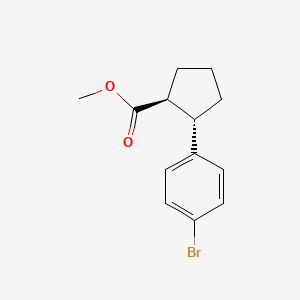
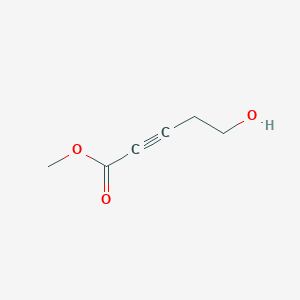
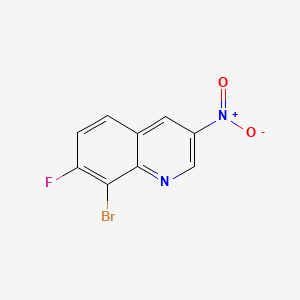
![ethyl 5-(Methylthio)iMidazo[1,2-c]pyriMidine-3-carboxylate](/img/structure/B14040247.png)
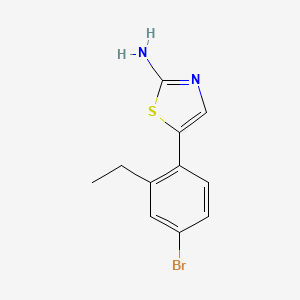
![2-Chloro-9-hydroxy-1,9A-dihydro-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B14040263.png)
![1H-Pyrrolo[2,3-b]pyridine, 4-bromo-2-(1-methylethenyl)-1-(phenylsulfonyl)-](/img/structure/B14040266.png)
